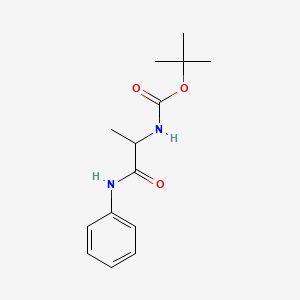

N-Phenyl 2-(BOC-amino)propanamide

説明

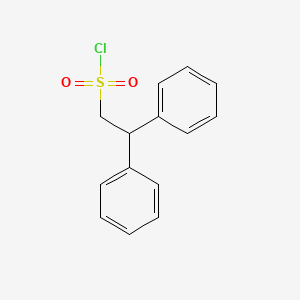

“N-Phenyl 2-(BOC-amino)propanamide” is a chemical compound with the CAS Number: 126787-11-9 and a molecular weight of 264.32 . Its IUPAC name is tert-butyl 2-anilino-1-methyl-2-oxoethylcarbamate .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, such as “N-Phenyl 2-(BOC-amino)propanamide”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Molecular Structure Analysis

The molecular structure of “N-Phenyl 2-(BOC-amino)propanamide” is represented by the linear formula: C14H20N2O3 . The InChI code for this compound is 1S/C14H20N2O3/c1-10(15-13(18)19-14(2,3)4)12(17)16-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,15,18)(H,16,17) .

Chemical Reactions Analysis

The Boc group in “N-Phenyl 2-(BOC-amino)propanamide” can be cleaved by mild acidolysis . The Boc protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . In that context, Boc-derivatives nicely complemented the corresponding, then relatively novel, benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia, conditions under which Boc is completely stable .

Physical And Chemical Properties Analysis

“N-Phenyl 2-(BOC-amino)propanamide” has a molecular weight of 264.32 .

科学的研究の応用

Root Growth-Inhibitory Activity

N-Phenyl 2-(BOC-amino)propanamide and its derivatives have been investigated for their root growth-inhibitory properties. A study by Kitagawa and Asada (2005) synthesized a series of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, which exhibited significant root growth-inhibitory activity in rape seedlings. This indicates potential applications in agriculture for controlling unwanted plant growth (Kitagawa & Asada, 2005).

Muscle Relaxant and Anticonvulsant Activities

N-Phenyl 2-(BOC-amino)propanamide derivatives have also been explored for their muscle relaxant and anticonvulsant activities. Tatee et al. (1986) synthesized and evaluated the activities of N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, identifying compounds with significant muscle relaxant and anticonvulsant properties (Tatee et al., 1986).

Chemical Ligation in Peptide Synthesis

In the field of peptide synthesis, N-Phenyl 2-(BOC-amino)propanamide has been used in native chemical ligation processes. Crich and Banerjee (2007) demonstrated the use of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine, enabling the synthesis of complex peptides (Crich & Banerjee, 2007).

Asymmetric Synthesis of α-Amino Acids

The compound has been utilized in the asymmetric synthesis of α-amino acids. Hamon, Massy-Westropp, and Razzino (1992) described a method involving the use of the ester-8-phenylmenthyl N-Boc-glycinate for the synthesis of α-amino acids with high diastereoselectivity (Hamon, Massy-Westropp & Razzino, 1992).

Anticonvulsant Studies

Further exploring its medicinal potential, Idris, Ayeni, and Sallau (2011) investigated isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides for their anticonvulsant effects. These compounds showed promising results in seizure test models, indicating their potential for use against generalized seizures (Idris, Ayeni & Sallau, 2011).

将来の方向性

The use of Boc as a protecting group for amines has become one of the most commonly used methods in recent years . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This suggests that the use of “N-Phenyl 2-(BOC-amino)propanamide” and similar compounds will continue to play a significant role in the field of peptide synthesis and beyond .

特性

IUPAC Name |

tert-butyl N-(1-anilino-1-oxopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10(15-13(18)19-14(2,3)4)12(17)16-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOCJOYAOSCKKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenyl 2-(BOC-amino)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,4-Dichlorophenyl)methylene]-2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile](/img/structure/B1364722.png)

![[(4-Methylphenyl)phenylmethyl]piperazine](/img/structure/B1364734.png)

![3-{[2-(4-Chlorophenyl)(cyano)carbohydrazonoyl]sulfonyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B1364741.png)

![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B1364743.png)

![4-Amino-4-[4-(3-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1364749.png)